6,6-Bis(dimethylamino)fulvene
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Overview
Description
6,6-Bis(dimethylamino)fulvene is an organic compound with the molecular formula C10H16N2. It is a derivative of fulvene, a class of compounds known for their unique electronic properties and reactivity. The presence of two dimethylamino groups at the 6-position of the fulvene ring significantly alters its chemical behavior, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(dimethylamino)fulvene typically involves the reaction of fulvene with dimethylamine under specific conditions. One common method is the nucleophilic addition of dimethylamine to the fulvene ring, followed by cyclization to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Bis(dimethylamino)fulvene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [6+4] and [2+4] cycloaddition reactions with electron-deficient heterodienes such as tetrazine and diazacyclopentadienone.
Nucleophilic Substitution: The dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Coordination Chemistry: It can form complexes with transition metals, acting as a ligand in coordination compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Tetrazine and Diazacyclopentadienone: For cycloaddition reactions.
Lithium Salts: For the formation of lithium-cyclopentadienide complexes.
Major Products
Scientific Research Applications
6,6-Bis(dimethylamino)fulvene has several scientific research applications:
Organic Synthesis: It is used as a precursor for the synthesis of complex organic molecules and natural products.
Materials Science: Its unique electronic properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which can be used in catalysis and other applications.
Mechanism of Action
The mechanism by which 6,6-Bis(dimethylamino)fulvene exerts its effects is primarily through its ability to participate in cycloaddition reactions and form stable complexes with metals. The dimethylamino groups enhance its nucleophilicity and stability, allowing it to react with a variety of electrophiles and metal ions. The molecular targets and pathways involved include the formation of cycloadducts and coordination complexes, which can be further utilized in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylfulvene: A nonaromatic carbocyclic analog of isopropylbenzene, known for its reactivity in Diels-Alder cycloaddition reactions.
6-Dimethylaminofulvene: Another derivative of fulvene with a single dimethylamino group, used in similar cycloaddition reactions.
Uniqueness
6,6-Bis(dimethylamino)fulvene is unique due to the presence of two dimethylamino groups, which significantly enhance its reactivity and stability compared to other fulvene derivatives. This makes it a valuable compound in the synthesis of complex organic molecules and coordination complexes.
Properties
CAS No. |
703-24-2 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidene-N,N,N',N'-tetramethylmethanediamine |
InChI |
InChI=1S/C10H16N2/c1-11(2)10(12(3)4)9-7-5-6-8-9/h5-8H,1-4H3 |
InChI Key |
RYWQKMKTWPCXJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C1C=CC=C1)N(C)C |
Origin of Product |
United States |
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